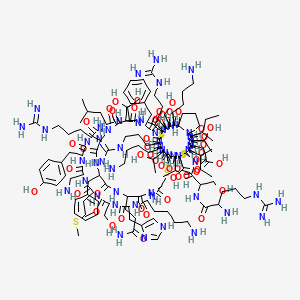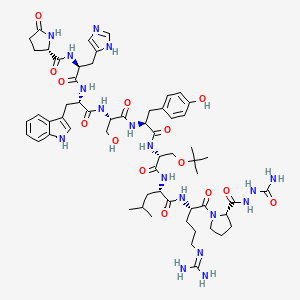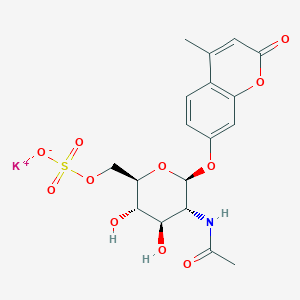![molecular formula C₂₉H₅₆N₄O₄Si₃ B1140140 4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine CAS No. 147212-86-0](/img/structure/B1140140.png)
4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The general synthesis involves the condensation of the trimethylsilyl derivative of 4,6-dichloroimidazo[4,5-c]pyridine with 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide. This step is followed by the removal of protecting groups to afford the isomeric 1- and 3-(β-D-ribofuranosyl) derivatives. Further reaction with nucleophiles and removal of the chloro group by catalytic hydrogenation provides a pathway to 4-substituted 1-(β-D-ribofuranosyl)imidazo[4,5-c]pyridines, including the 4-amino-compound (May & Townsend, 1975).
Molecular Structure Analysis
The molecular structure of imidazo[4,5-c]pyridine derivatives has been explored through crystallographic studies, providing insight into their geometric configurations. For example, studies on related imidazo[1,2-a]pyridine derivatives revealed the inclination of substituent rings to the mean planes of the imidazole rings, which may have implications for the electronic and steric characteristics of the 4-amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)-imidazo[4,5-c]pyridine compound (Dhanalakshmi et al., 2018).
Chemical Reactions and Properties
Imidazo[4,5-c]pyridine and its derivatives exhibit a range of chemical reactions, including N-N bond formation strategies, which are crucial for the synthesis of nucleoside analogs. These reactions are pivotal in modifying the structure to achieve desired biological activities or physical properties. The flexibility in chemical reactions allows for the synthesis of various analogs, demonstrating the compound's versatility (Chien et al., 2005).
Scientific Research Applications
Medicinal Chemistry and Drug Development
In medicinal chemistry, compounds with imidazole and pyridine scaffolds, similar to the one described, are known for their pharmacological significance. For instance, imidazole derivatives have been extensively reviewed for their antitumor activities, indicating the potential of these compounds in cancer therapy (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009). Similarly, pyridoxal 5'-phosphate (PLP), a compound related to pyridine chemistry, plays a crucial role in enzyme reactions, highlighting the importance of understanding its hydrogen bonds and protonation states for drug development (Limbach, H., Chan-Huot, M., Sharif, S., Tolstoy, P., Shenderovich, I., Denisov, G., & Toney, M., 2011).
Synthetic Biology
In synthetic biology, the development of unnatural base pairs, such as those incorporating imidazole-like structures, opens new avenues for expanding the genetic code, thereby enabling the synthesis of novel proteins and therapeutic agents. The research on unnatural base pairs consisting of imidazo[5',4':4,5]pyrido[2,3-d]pyrimidines, for example, demonstrates the potential of these compounds in enhancing the capabilities of synthetic biology (Saito-Tarashima, N., & Minakawa, N., 2018).
Antibacterial Agents
The emergence of multi-drug resistant bacterial infections poses a significant challenge to public health, necessitating the development of novel antibacterial agents. Imidazopyridine-based derivatives, such as those related to the compound , have shown promise as potential inhibitors against bacterial infections, indicating their importance in addressing antibiotic resistance (Sanapalli, B. K. R., Ashames, A., Sigalapalli, D. K., Shaik, A., Bhandare, R., & Yele, V., 2022).
Mechanism of Action
Mode of Action
It is known that amines can interact with various biological targets through hydrogen bonding, ionic interactions, and van der waals forces . The specific interactions of this compound with its targets would depend on the chemical environment and the nature of the target molecules.
Biochemical Pathways
Amines are known to be involved in a wide range of biochemical processes, including neurotransmission, protein synthesis, and cellular metabolism . The compound’s effects on these pathways would depend on its specific targets and mode of action.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .
properties
IUPAC Name |
1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]imidazo[4,5-c]pyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56N4O4Si3/c1-27(2,3)38(10,11)34-18-21-23(36-39(12,13)28(4,5)6)24(37-40(14,15)29(7,8)9)26(35-21)33-19-32-22-20(33)16-17-31-25(22)30/h16-17,19,21,23-24,26H,18H2,1-15H3,(H2,30,31)/t21-,23-,24-,26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGOMPJANKBXFD-IGGXFAESSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C2C=CN=C3N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2C=CN=C3N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56N4O4Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

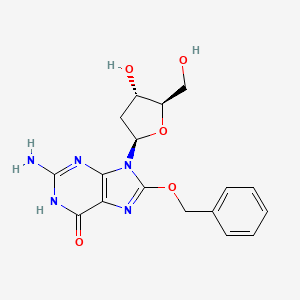
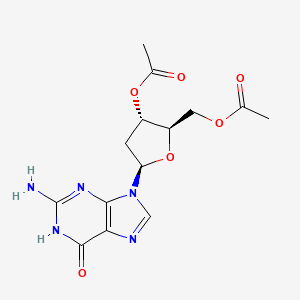
![6-(Benzyloxy)-8-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purine](/img/structure/B1140061.png)


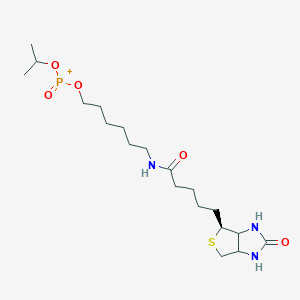
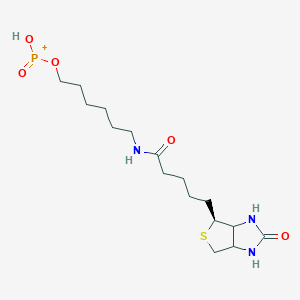
![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)
